molecular formula C18H18BrN5O B2945416 5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-62-5

5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2945416
CAS No.: 899981-62-5
M. Wt: 400.28
InChI Key: TUABTIXVRNNHQH-UHFFFAOYSA-N
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Description

The compound 5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a 3-bromophenylmethyl group and at position 4 with a carboxamide moiety linked to a 3-ethylphenyl group. This scaffold is structurally analogous to bioactive triazole derivatives targeting diverse pathways, including anticancer and antibacterial systems .

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-2-12-5-4-8-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-3-7-14(19)9-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUABTIXVRNNHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-bromobenzyl bromide with 3-ethylphenylamine to form an intermediate, which is then subjected to cyclization with sodium azide to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Group

The bromine atom at the 3-position of the benzyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity enables derivatization for structure-activity relationship (SAR) studies or prodrug development.

Reagent Conditions Product References
Ammonia (NH₃)DMF, 80°C, 12 h3-(Aminomethyl)phenyl analog
ThioureaEthanol, reflux, 8 h3-(Thioureido)phenyl derivative
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C, 24 hSuzuki-coupled biaryl derivatives (e.g., 3-(4-ethylphenyl)methyl analog)

Key Findings :

  • Suzuki-Miyaura cross-coupling reactions with arylboronic acids (e.g., 4-ethylphenylboronic acid) proceed efficiently in aqueous media with palladium catalysts .

  • Thiourea-mediated substitution yields thiol derivatives, enhancing antimicrobial activity in analogs.

Oxidation and Reduction Reactions

The amino group (-NH₂) and triazole ring participate in redox transformations, altering electronic properties and biological interactions.

Reaction Type Reagents/Conditions Product References
OxidationH₂O₂ (30%), H₂SO₄, 25°C, 6 hNitroso-triazole derivative
ReductionNaBH₄, MeOH, 0°C → 25°C, 3 hDihydrotriazole intermediate

Mechanistic Insights :

  • Oxidation of the amino group generates nitroso intermediates, which can dimerize or react further with nucleophiles.

  • Partial reduction of the triazole ring disrupts aromaticity, potentially modifying target-binding affinity.

Cycloaddition and Click Chemistry

The triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method is scalable and modular .

Azide Component Alkyne Component Catalyst Yield References
3-Bromobenzyl azideEthynyl-3-ethylphenylcarboxamideCuI, TBTA82%

Optimization Data :

  • Reaction efficiency improves with microwave-assisted heating (50°C, 1 h vs. 24 h conventional) .

  • Ligands like tris(benzyltriazolylmethyl)amine (TBTA) enhance Cu(I) stability and regioselectivity .

Functionalization of the Carboxamide Group

The -CONH- moiety undergoes hydrolysis or condensation, enabling prodrug strategies or bioisosteric replacements.

Reaction Conditions Product References
Hydrolysis6M HCl, 100°C, 12 hCarboxylic acid analog
CondensationCDI, R-OH, DCM, 25°C, 6 hEster or secondary amide derivatives

Applications :

  • Hydrolysis to the carboxylic acid improves water solubility for formulation .

  • Ester derivatives (e.g., methyl ester) act as prodrugs with enhanced membrane permeability .

Metal Coordination and Catalytic Activity

The triazole nitrogen atoms and carboxamide oxygen participate in metal-ligand interactions, forming complexes with therapeutic or catalytic applications.

Metal Salt Conditions Complex Structure References
Cu(II) acetateMeOH, 25°C, 2 hOctahedral Cu(II)-triazole complex
PdCl₂DMF, 80°C, 6 hSquare-planar Pd(II) complex

Notable Results :

  • Cu(II) complexes show enhanced antimicrobial activity compared to the free ligand.

  • Pd(II) complexes catalyze Heck coupling reactions with turnover numbers (TON) > 1,000 .

Photochemical and Thermal Stability

The compound’s stability under stress conditions impacts storage and synthetic utility.

Condition Observation Degradation Products References
UV light (254 nm), 24 h<5% degradationNone detected
100°C, 48 hPartial decomposition (≈15%)Triazole ring-opened byproducts

Implications :

  • High thermal stability (decomposition >200°C) facilitates handling in solid-phase synthesis .

Scientific Research Applications

5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural and Functional Insights

Bromine's bulk may improve target selectivity but could reduce solubility. Amide Substituents: The 3-ethylphenyl group in the target compound balances lipophilicity and steric effects, favoring membrane permeability. In contrast, polar groups like 2,5-dimethoxyphenyl (GNE551) or 4-methoxyphenyl () may improve solubility but reduce blood-brain barrier penetration .

Synthetic Methodologies :

  • The target compound’s synthesis likely follows protocols similar to General Procedure B (), involving Huisgen cycloaddition or Buchwald-Hartwig coupling (). Yields and purity depend on substituent compatibility and reaction conditions .

Metabolic Stability: Bromine and ethyl groups may slow cytochrome P450-mediated metabolism compared to chlorophenyl or methyl derivatives .

Anticancer Activity

  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated potent activity against CNS cancer cell lines (e.g., SNB-75, PGI = 41.25) . The target compound’s 3-bromophenylmethyl group may confer similar efficacy, though specific data are lacking.

Target-Specific Modulation

  • GNE551 () modulates TRPV1 channels, indicating the scaffold’s versatility in targeting ion channels. Structural variations (e.g., fluorine, methoxy) fine-tune receptor specificity .

Biological Activity

5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are notable for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular FormulaC18H18BrN5O3
Molecular Weight404.26 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound has been shown to inhibit various kinases involved in cell proliferation, which can lead to anticancer effects. For instance, it may interfere with pathways critical for tumor growth and survival.

Receptor Binding: It can bind to receptors on microbial cells, disrupting their function and leading to antimicrobial effects. This is particularly relevant in combating infections caused by resistant strains of bacteria.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that triazole derivatives showed IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. In vitro studies have shown that certain triazole derivatives possess good inhibition rates against these microorganisms .

Antiparasitic Activity

Notably, research on related triazole compounds has shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas' disease. These compounds have been optimized for improved potency and reduced side effects compared to traditional treatments like benznidazole .

Study on Anticancer Activity

In a recent study involving various triazole derivatives, it was found that compounds similar to this compound displayed significant cytotoxicity with IC50 values ranging from 1.1 µM to 4.24 µM against multiple cancer cell lines. The mechanism was attributed to inhibition of thymidylate synthase, a key enzyme in DNA synthesis .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial potential of triazole-based compounds revealed substantial activity against both gram-positive and gram-negative bacteria. The study employed molecular docking studies to support the observed biological data .

Q & A

Basic: What are the key considerations for synthesizing 5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide in a laboratory setting?

Answer:
The synthesis of this triazole-carboxamide derivative typically involves a multi-step reaction sequence, including:

  • Condensation reactions : Reacting substituted aniline (e.g., 3-bromoaniline) with isocyanides or carbonyl derivatives to form intermediates like benzenecarboximidoyl chloride .
  • Azide cycloaddition : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, a method validated for structurally similar compounds .
  • Purification challenges : Due to low aqueous solubility (common in triazole derivatives), chromatographic techniques or recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) are recommended .

Experimental Design Tip : Optimize stoichiometric ratios of azide precursors and catalysts (e.g., Cu(I) iodide) to minimize byproducts. Monitor reaction progress via TLC or HPLC .

Advanced: How can researchers resolve contradictions in enzyme inhibition data for this compound across different assay conditions?

Answer:
Discrepancies in enzyme inhibition data may arise from:

  • Solvent effects : Low water solubility may lead to inconsistent compound dispersion in aqueous buffers. Use co-solvents (e.g., DMSO ≤1%) and validate activity via dose-response curves .
  • Enzyme isoform specificity : Confirm target selectivity using isoform-specific assays (e.g., carbonic anhydrase II vs. IX) to rule off-target effects .
  • pH dependency : Adjust assay buffers to physiological pH (7.4) and test stability via mass spectrometry to ensure compound integrity .

Methodological Approach : Employ orthogonal validation methods (e.g., SPR for binding affinity, enzymatic activity assays) to triangulate results .

Basic: What are the primary biological targets and mechanisms of action reported for this compound?

Answer:
Current studies suggest:

  • Enzyme inhibition : Potent inhibition of carbonic anhydrase and histone deacetylases (HDACs) via competitive binding to active sites, as inferred from structural analogs .
  • Anti-proliferative activity : Demonstrated in vitro against cancer cell lines (e.g., MCF-7), likely via apoptosis induction through caspase-3/7 activation .

Experimental Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. Pair with Western blotting to assess downstream protein expression .

Advanced: How can computational methods enhance the design of derivatives with improved bioavailability?

Answer:

  • QSAR modeling : Correlate substituent effects (e.g., bromophenyl vs. fluorophenyl groups) with solubility and logP values to prioritize synthetic targets .
  • Molecular docking : Simulate interactions with target enzymes (e.g., HDAC2) to identify modifications (e.g., methyl groups on the ethylphenyl moiety) that enhance binding affinity .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic profiles and guide structural optimization .

Case Study : Derivatives with cyclopentyl substituents (vs. ethylphenyl) showed 30% higher solubility in PBS buffer .

Basic: What are the limitations of this compound in in vivo studies, and how can they be mitigated?

Answer:

  • Low bioavailability : Attributed to poor solubility and rapid hepatic metabolism. Strategies include:
    • Nanoformulation : Encapsulate in PEGylated liposomes to enhance circulation time .
    • Prodrug derivatization : Introduce hydrolyzable esters at the carboxamide group to improve absorption .
  • Toxicity screening : Conduct acute toxicity assays in rodent models with dose escalation (1–100 mg/kg) to establish safety margins .

Advanced: How can researchers integrate heterogeneous catalysis to improve scalability of the synthesis?

Answer:

  • Catalyst selection : Test Pd/C or Ni-based catalysts for Suzuki-Miyaura coupling steps to replace stoichiometric copper in triazole formation .
  • Flow chemistry : Implement continuous-flow reactors to enhance yield and reduce reaction time for high-throughput synthesis .
  • Green chemistry metrics : Calculate E-factors and atom economy to optimize solvent use (e.g., switch from DMF to cyclopentyl methyl ether) .

Data-Driven Example : A one-pot, three-component synthesis reduced waste by 40% compared to stepwise methods .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR spectroscopy : Confirm regiochemistry of the triazole ring (1H-1,2,3 vs. 1H-1,2,4 isomers) using 1H^1H- and 13C^{13}C-NMR .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and detect impurities (<0.1%) .
  • X-ray crystallography : Resolve crystal structures of intermediates to validate stereochemistry .

Advanced: How should researchers design experiments to study off-target effects in complex biological systems?

Answer:

  • Proteome-wide profiling : Employ thermal shift assays (CETSA) to identify unintended protein targets .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map differentially expressed pathways .
  • CRISPR screens : Use genome-wide knockout libraries to pinpoint synthetic lethal interactions .

Contradiction Analysis : Cross-reference data from orthogonal methods (e.g., CETSA and RNA-seq) to distinguish direct vs. indirect effects .

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